molecular formula C18H16BO3P B12329681 (3-(Diphenylphosphoryl)phenyl)boronic acid

(3-(Diphenylphosphoryl)phenyl)boronic acid

Cat. No.: B12329681
M. Wt: 322.1 g/mol
InChI Key: RGECTLDNPAOXTJ-UHFFFAOYSA-N
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Description

(3-(Diphenylphosphoryl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diphenylphosphoryl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl halide. One common method is the palladium-catalyzed cross-coupling reaction, where the boronic acid reacts with the halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Diphenylphosphoryl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The diphenylphosphoryl group enhances the compound’s stability and reactivity, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to simpler boronic acids .

Properties

Molecular Formula

C18H16BO3P

Molecular Weight

322.1 g/mol

IUPAC Name

(3-diphenylphosphorylphenyl)boronic acid

InChI

InChI=1S/C18H16BO3P/c20-19(21)15-8-7-13-18(14-15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H

InChI Key

RGECTLDNPAOXTJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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